Cas no 23612-60-4 (3-(Bromomethyl)pyridin-2-amine hydrobromide)

3-(Bromomethyl)pyridin-2-amine hydrobromide is a brominated pyridine derivative commonly utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its reactive bromomethyl group enables efficient functionalization, making it valuable for constructing complex heterocyclic frameworks or modifying bioactive molecules. The hydrobromide salt form enhances stability and solubility, facilitating handling in synthetic applications. This compound is particularly useful in nucleophilic substitution reactions, cross-coupling methodologies, and as a precursor for ligands or pharmacophores. Its well-defined structure and high purity ensure reproducibility in research settings. Care should be taken due to its potential sensitivity to moisture and reactivity under basic conditions. Proper storage in a cool, dry environment is recommended.
3-(Bromomethyl)pyridin-2-amine hydrobromide structure
23612-60-4 structure
Product Name:3-(Bromomethyl)pyridin-2-amine hydrobromide
CAS No:23612-60-4
MF:C6H8Br2N2
MW:267.949119567871
CID:2935210
PubChem ID:91654361
Update Time:2025-06-22

3-(Bromomethyl)pyridin-2-amine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 3-(bromomethyl)pyridin-2-amine hydrobromide
    • 3-(bromomethyl)pyridin-2-amine;hydrobromide
    • 3-(Bromomethyl)pyridin-2-amine hydrobromide
    • Inchi: 1S/C6H7BrN2.BrH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2,(H2,8,9);1H
    • InChI Key: RZSKDRPOGQFQHH-UHFFFAOYSA-N
    • SMILES: BrCC1=CC=CN=C1N.Br

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Topological Polar Surface Area: 38.9

3-(Bromomethyl)pyridin-2-amine hydrobromide Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B870400-10mg
3-(Bromomethyl)pyridin-2-amine hydrobromide
23612-60-4
10mg
$ 70.00 2022-06-01
TRC
B870400-50mg
3-(Bromomethyl)pyridin-2-amine hydrobromide
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$ 250.00 2022-06-01
TRC
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$ 365.00 2022-06-01
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$266.0 2025-03-21
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EN300-191965-0.1g
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3-(bromomethyl)pyridin-2-amine hydrobromide
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$1142.0 2025-03-21
Enamine
EN300-191965-2.5g
3-(bromomethyl)pyridin-2-amine hydrobromide
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Enamine
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3-(Bromomethyl)pyridin-2-amine hydrobromide Related Literature

Additional information on 3-(Bromomethyl)pyridin-2-amine hydrobromide

Professional Introduction to 3-(Bromomethyl)pyridin-2-amine hydrobromide (CAS No. 23612-60-4)

3-(Bromomethyl)pyridin-2-amine hydrobromide (CAS No. 23612-60-4) is a highly versatile and significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its bromomethyl and aminopyridine functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it an invaluable building block for the development of novel therapeutic agents targeting a wide range of diseases.

The bromomethyl moiety in 3-(Bromomethyl)pyridin-2-amine hydrobromide is particularly noteworthy due to its reactivity and ability to participate in nucleophilic substitution reactions. This property allows for the facile introduction of diverse functional groups, making it an excellent precursor for constructing complex molecular architectures. The aminopyridine moiety, on the other hand, contributes to the compound's solubility and stability, while also providing a platform for further chemical modifications.

In recent years, 3-(Bromomethyl)pyridin-2-amine hydrobromide has garnered considerable attention in academic and industrial research. Its applications span across multiple domains, including drug discovery, agrochemical synthesis, and material science. One of the most compelling aspects of this compound is its role in the development of small-molecule inhibitors for therapeutic purposes.

Recent studies have highlighted the potential of 3-(Bromomethyl)pyridin-2-amine hydrobromide in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The bromomethyl group enables the introduction of specific amino acid residues or other pharmacophores that are critical for binding to target kinases. For instance, researchers have utilized this compound to develop novel inhibitors targeting tyrosine kinases, which play a central role in cell signaling pathways associated with various pathological conditions.

The pharmaceutical industry has also leveraged 3-(Bromomethyl)pyridin-2-amine hydrobromide in the creation of antiviral and antibacterial agents. The ability to modify the pyridine ring with various substituents allows for fine-tuning of biological activity. A notable example is its use in synthesizing compounds that inhibit viral proteases, which are essential for viral replication. These inhibitors have shown promise in preclinical trials as potential treatments against emerging infectious diseases.

Beyond its applications in drug development, 3-(Bromomethyl)pyridin-2-amine hydrobromide has found utility in materials science. Its ability to undergo cross-coupling reactions makes it a valuable reagent in polymer synthesis and functional material development. Researchers have employed this compound to create novel polymers with enhanced thermal stability and mechanical properties, which are critical for advanced applications such as electronics and aerospace.

The synthesis of 3-(Bromomethyl)pyridin-2-amine hydrobromide typically involves multi-step organic reactions starting from commercially available pyridine derivatives. The bromination step is a key step that introduces the bromomethyl group, often using reagents like N-bromosuccinimide (NBS). Subsequent modifications can be performed to achieve the desired pharmacological or material properties.

In conclusion, 3-(Bromomethyl)pyridin-2-amine hydrobromide (CAS No. 23612-60-4) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions to complex scientific challenges. As research continues to uncover new synthetic pathways and applications, the significance of this compound is expected to grow even further.

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